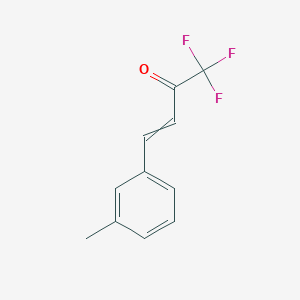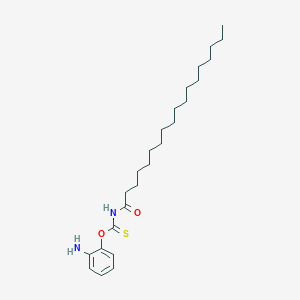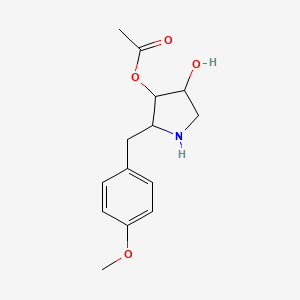
2-p-Methoxyphenylmethyl-3-acetoxy-4-hydroxypyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anisomycin, also known as flagecidin, is an antibiotic produced by the bacterium Streptomyces griseolus. It is known for its ability to inhibit protein synthesis in eukaryotic cells by targeting the 60S ribosomal subunit.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Anisomycin is typically isolated from the fermentation broth of Streptomyces griseolus. The biosynthesis involves several key steps, including the incorporation of amino acids such as tyrosine, glycine, methionine, and acetate. The final step involves the acetylation of the hydroxyl group on the pyrrolidine ring .
Industrial Production Methods: Industrial production of anisomycin involves large-scale fermentation processes using optimized strains of Streptomyces griseolus. The fermentation broth is then subjected to extraction and purification processes to isolate anisomycin in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Anisomycin undergoes various chemical reactions, including:
Oxidation: Anisomycin can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert anisomycin to its corresponding alcohols or amines.
Substitution: Anisomycin can undergo substitution reactions, particularly at the aromatic ring, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions include various anisomycin derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Anisomycin has a wide range of scientific research applications:
Chemistry: It is used as a tool to study protein synthesis and ribosomal function.
Biology: Anisomycin is employed in research on signal transduction pathways, particularly those involving stress-activated protein kinases.
Industry: Anisomycin is used in the development of new antibiotics and other therapeutic agents.
Mecanismo De Acción
Anisomycin exerts its effects by binding to the 60S ribosomal subunit and inhibiting peptidyl transferase activity. This inhibition prevents the formation of peptide bonds during protein synthesis, leading to the disruption of protein and DNA synthesis. Anisomycin can also activate stress-activated protein kinases, such as c-Jun N-terminal kinase, and other signal transduction pathways .
Comparación Con Compuestos Similares
Prodigiosin: A natural pigment with broad-spectrum antiparasitic activity.
Obatoclax: A synthetic analog of prodigiosin with potential anticancer properties.
Nithiamide: A nitroimidazole agent with antiparasitic activity.
Uniqueness of Anisomycin: Anisomycin is unique due to its specific mechanism of action involving the inhibition of the 60S ribosomal subunit. This distinct mode of action sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications .
Propiedades
IUPAC Name |
[4-hydroxy-2-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9(16)19-14-12(15-8-13(14)17)7-10-3-5-11(18-2)6-4-10/h3-6,12-15,17H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJYKKNCCRKFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(CNC1CC2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860286 |
Source


|
| Record name | 4-Hydroxy-2-(4-methoxybenzyl)-3-pyrrolidinyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40860286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13962-16-8 |
Source


|
| Record name | 4-Hydroxy-2-(4-methoxybenzyl)-3-pyrrolidinyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40860286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
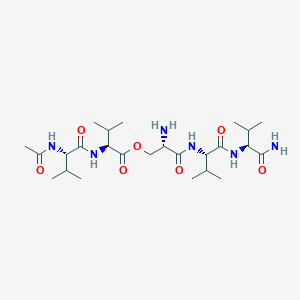
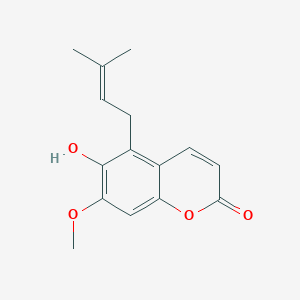
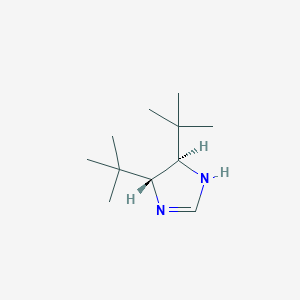
methyl}-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B12516653.png)
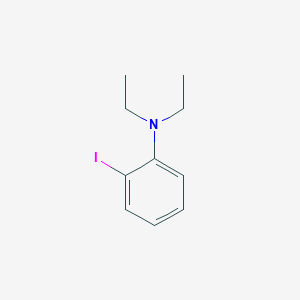



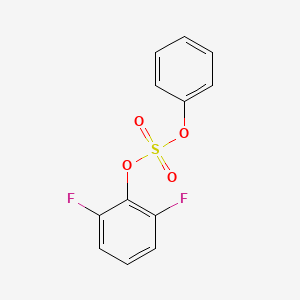
![2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide](/img/structure/B12516705.png)
![5-Cyclopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12516711.png)
![2,2'-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene)](/img/structure/B12516722.png)
